Dichlorprop-P-potassium Dichlorprop-P-potassium
Brand Name: Vulcanchem
CAS No.: 113963-87-4
VCID: VC20869209
InChI: InChI=1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1
SMILES: CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+]
Molecular Formula: C9H7Cl2KO3
Molecular Weight: 273.15 g/mol

Dichlorprop-P-potassium

CAS No.: 113963-87-4

Cat. No.: VC20869209

Molecular Formula: C9H7Cl2KO3

Molecular Weight: 273.15 g/mol

* For research use only. Not for human or veterinary use.

Dichlorprop-P-potassium - 113963-87-4

Specification

CAS No. 113963-87-4
Molecular Formula C9H7Cl2KO3
Molecular Weight 273.15 g/mol
IUPAC Name potassium;(2R)-2-(2,4-dichlorophenoxy)propanoate
Standard InChI InChI=1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1
Standard InChI Key SIVJKMBJGCUUNS-NUBCRITNSA-M
Isomeric SMILES C[C@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+]
SMILES CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+]
Canonical SMILES CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+]

Introduction

Chemical Identity and Structure

Dichlorprop-P-potassium, also known by its IUPAC name potassium (2R)-2-(2,4-dichlorophenoxy)propanoate, is specifically the potassium salt of the R-enantiomer of dichlorprop. This distinction is critical because the R-enantiomer carries the herbicidal activity, while the S-enantiomer is largely inactive . The compound has a distinct chiral center that determines its biological effectiveness.

Chemical Properties

Table 1: Physical and Chemical Properties of Dichlorprop-P-potassium

PropertyValue
CAS Registry Number113963-87-4
Molecular FormulaC₉H₇Cl₂KO₃
Molecular Weight273.15 g/mol
InChIKeySIVJKMBJGCUUNS-NUBCRITNSA-M
StereochemistryAbsolute (R-configuration)
Optical Activity(+)
Defined Stereocenters1/1

The compound features a phenoxy ring structure with chlorine atoms at the 2 and 4 positions, attached to a propanoic acid backbone where the carboxylic acid group exists as a potassium salt . This structure is crucial for its action as a synthetic auxin herbicide.

Historical Context

Dichlorprop was first introduced in 1961 as a racemic mixture containing both R and S enantiomers . With advances in asymmetric synthesis techniques, it became possible to produce the enantiopure R-isomer (Dichlorprop-P), which demonstrates enhanced herbicidal efficacy compared to the racemic mixture . The potassium salt formulation provides improved water solubility compared to the free acid form, enhancing its application efficacy in agricultural settings.

Synthesis and Production

The synthesis of Dichlorprop-P-potassium typically involves selective reactions of dichlorprop-P acid with potassium hydroxide or potassium carbonate. The critical parameters in this synthesis include:

  • Temperature control

  • Reaction time optimization

  • Precise concentration of reactants

  • Stereoselective synthesis to ensure predominance of the R-enantiomer

These factors are essential for achieving high yields and ensuring the purity of the final product. The R-enantiomer must be produced with high stereochemical purity to maximize herbicidal efficacy while minimizing the presence of the ineffective S-enantiomer.

Mode of Action

Biochemical Mechanism

Dichlorprop-P-potassium functions as a synthetic auxin herbicide, mimicking natural plant growth hormones but causing abnormal and uncontrolled growth in susceptible plant species . The compound's herbicidal action involves several key mechanisms:

  • Increased cell wall plasticity

  • Enhanced protein biosynthesis

  • Stimulation of ethylene production

  • Disrupted vascular tissue development

These effects result in unregulated cell division and growth, ultimately leading to the death of susceptible weeds . The compound's mode of action explains its selectivity toward dicotyledonous plants (broadleaf weeds) while causing minimal damage to monocotyledonous plants like grasses and cereals.

Herbicidal Activity

Dichlorprop-P-potassium demonstrates selective activity against numerous broadleaf weed species while exhibiting minimal phytotoxicity to cereal crops . The compound effectively controls:

  • Canada thistle

  • Cocklebur

  • Ragweeds

  • Pigweed

  • Shepherd's purse

  • Stinkweed

  • Lambsquarter

  • Goosefoot

  • Wild mustard

Its effectiveness stems from its structural similarity to natural auxins, allowing it to bind to auxin receptors in dicotyledonous plants, while monocots possess biochemical pathways that can more effectively metabolize and detoxify the compound.

Toxicological Profile

Acute Toxicity

The acute toxicity studies with Dichlorprop-P and related compounds reveal moderate acute oral toxicity but relatively low dermal and inhalational toxicity . In rats, the LD50 for oral exposure is approximately 567 mg/kg body weight, placing it in a moderate toxicity category .

Table 2: Acute Toxicity Parameters of Dichlorprop-P

ParameterValueClassification
Oral LD50 (rat)567 mg/kg body weightModerate toxicity
Dermal LD50 (rat)>2000 mg/kg body weightLow toxicity
Inhalational LC50 (rat)>2700 mg/m³ (4-hour exposure)Low toxicity
Eye irritation (rabbit)-Severe irritant
Skin irritation (rabbit)-Non-irritant
Skin sensitization (guinea pig)-Non-sensitizer

Subchronic and Chronic Toxicity

In longer-term studies, Dichlorprop-P has demonstrated impacts on several target organs and systems:

Subchronic Effects

In a 3-month study with Beagle dogs, Dichlorprop-P administered at doses of 0, 25, 175, or 525 ppm in the diet demonstrated dose-dependent effects. At high doses (525 ppm, equivalent to 16.9 mg/kg body weight/day), animals exhibited:

  • Diarrhoea (primarily in weeks 7-10)

  • Significantly decreased plasma triglyceride concentrations in females (41% reduction at mid-study, 48% reduction at end of study)

The No Observable Effect Level (NOEL) was established at 175 ppm (equivalent to 5.4 mg/kg body weight/day) .

Chronic Effects

Long-term studies in multiple species have identified the kidney, liver, and blood system as primary target organs. A 78-week study in mice established a NOEL of 40 ppm (6 mg/kg body weight/day) based on:

  • Reduced body weight gain in males

  • Increased incidence of chronic nephropathy

  • Focal calcification in females at higher doses (≥400 ppm)

Importantly, this study found no evidence of carcinogenicity in mice . In dogs, a 12-month study revealed oral cavity lesions (ulcerative and necrotizing gingivitis/stomatitis and/or glossitis) at high doses, with a NOEL for local effects established at 3.5 mg/kg body weight/day .

Reproductive and Developmental Toxicity

Studies assessing the reproductive and developmental impacts of Dichlorprop and Dichlorprop-P have revealed several noteworthy findings:

In a multigeneration study with rats, Dichlorprop demonstrated reproductive effects at high doses (42 mg/kg body weight/day), including:

  • Reduced fertility index in F1 males

  • Prolonged gestation

  • Increased incidence of stillborn pups

  • Reduced number of pups per dam

The NOEL for reproductive toxicity was established at 8.3 mg/kg body weight/day .

Developmental studies with Dichlorprop-P revealed:

  • Fetal skeletal variations and retardations in rats

  • Increased incidence of accessory 13th ribs in rabbit fetuses

These effects were observed in the presence of maternal toxicity, suggesting they may be secondary to general maternal health impacts rather than direct developmental toxicity .

Environmental Fate and Ecotoxicology

Metabolism and Biodegradation

Dichlorprop-P undergoes rapid metabolism in mammals. When the 2-ethylhexyl ester form (dichlorprop-P EHE) is administered, it is readily hydrolyzed to dichlorprop-P acid through enzymatic processes . In rats, up to 85% of the administered dose appears in the circulation and is subsequently excreted primarily through urine .

The metabolic pathway includes:

  • Rapid hydrolysis of ester forms to dichlorprop-P acid

  • Limited further metabolism (approximately 7.5% undergoes additional metabolic transformations)

  • Predominantly urinary excretion (up to 86% of absorbed dose)

  • Minimal fecal excretion

This rapid metabolism and excretion pattern suggests limited potential for bioaccumulation.

Environmental Impact

Dichlorprop-P-potassium primarily affects target weed species through its auxin-mimicking action rather than directly impacting soil microorganisms or water quality at recommended application rates. Its environmental impact is primarily related to its efficacy against target weed species.

The University of Hertfordshire classification identifies it as a potential groundwater contaminant , indicating the need for responsible application practices to minimize environmental impacts.

Analytical Methods

Analytical methods for detecting and quantifying Dichlorprop-P and its derivatives in environmental samples are well-established. For soil analysis, extraction techniques typically involve:

  • Initial extraction using 5% acetic acid in methanol, 5% acetic acid in 1:1 (v/v) methanol/water, and 10% acetone in a basic buffer solution

  • Dilution with water and acidification

  • Elution through C18 solid-phase extraction (SPE) cartridges

  • Collection of fractions containing different analytes (2,4-DP-p 2-EHE, 2,4-DCP, 2,4-DCA in one fraction; 2,4-DP-P acid in another)

  • Methylation of the acid fraction using BF3/methanol

  • Combination and concentration of fractions

  • Analysis by gas chromatography/mass spectrometry (GC/MS)

These methods provide sensitive and specific detection capabilities for monitoring the compound in environmental matrices.

Applications in Agriculture

Dichlorprop-P-potassium finds application primarily in:

  • Cereal crops including wheat and barley

  • Non-crop situations including right-of-way, commercial and industrial sites

Its selective action against broadleaf weeds while sparing grasses makes it particularly valuable in cereal production systems. The compound provides post-emergence control of both annual and perennial broadleaf weeds , extending its utility across diverse agricultural scenarios.

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